Structural Differentiation: Caffeoyl Moiety Absent in All Other Series Members
Among the eight 6-methoxyflavonols isolated from T. tetragonoides in Lee et al. (2019), compound 1 (Anti-inflammatory agent 44) is the only structure bearing a (E)-caffeoyl ester substituent at the 6‴' position of the 7-O-β-D-glucopyranosyl moiety [1]. Compounds 2–8 lack this caffeoyl group; compounds 5 (6-methoxyquercetin) and 6 (6-methoxykaempferol) are aglycones entirely devoid of sugar substituents, compound 7 (6-methoxykaempferol 7-O-β-D-glucopyranoside) carries only a single glucose at C-7 without caffeoyl decoration, and glycosides 2–4 and 8 possess different sugar substitution patterns but no caffeoyl ester [1]. The presence of the caffeoyl group introduces a catechol moiety capable of participating in radical scavenging, hydrogen bonding, and potential protein target interactions that are structurally precluded in all other series members [1].
| Evidence Dimension | Presence of (E)-caffeoyl ester at 6‴'-position of 7-O-glucopyranosyl moiety |
|---|---|
| Target Compound Data | Present (confirmed by NMR spectroscopic structural determination) |
| Comparator Or Baseline | Compounds 2–8: absent. Aglycones 5 and 6: entirely lack glycosylation. Compound 7: 7-O-glucopyranosyl present but without caffeoyl esterification. |
| Quantified Difference | Qualitative structural distinction; no quantitative bioactivity difference directly attributed to caffeoyl moiety alone was reported in the available abstract. |
| Conditions | Structural elucidation by 1D and 2D NMR spectroscopy and mass spectrometry as described in Lee et al. (2019) |
Why This Matters
The caffeoyl moiety confers unique physicochemical properties (increased hydrogen-bonding capacity, altered lipophilicity, distinct chromatographic retention) that affect extraction yield, formulation behavior, and potential target engagement, making compound 1 irreplaceable by other series members for studies requiring this specific pharmacophore.
- [1] Lee YG, Lee H, Ryuk JA, Hwang JT, Kim HG, Lee DS, Kim YJ, Yang DC, Ko BS, Baek NI. 6-Methoxyflavonols from the aerial parts of Tetragonia tetragonoides (Pall.) Kuntze and their anti-inflammatory activity. Bioorg Chem. 2019 Jul;88:102922. doi: 10.1016/j.bioorg.2019.102922. PMID: 31003077. View Source
